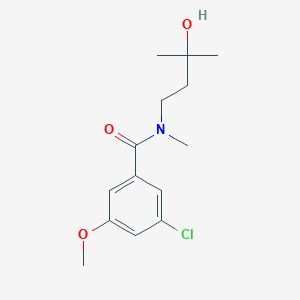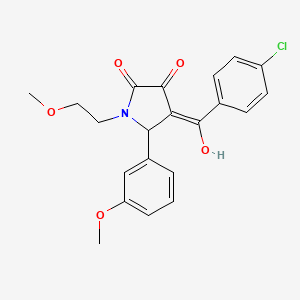
3-chloro-N-(3-hydroxy-3-methylbutyl)-5-methoxy-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(3-hydroxy-3-methylbutyl)-5-methoxy-N-methylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential use in pharmaceuticals. The compound is a member of the benzamide class of compounds and has been synthesized in various ways to investigate its mechanism of action, biochemical, and physiological effects.
Mechanism of Action
The mechanism of action of 3-chloro-N-(3-hydroxy-3-methylbutyl)-5-methoxy-N-methylbenzamide is not fully understood. However, it has been shown to interact with various biological targets, including the cannabinoid receptor CB1 and the transient receptor potential vanilloid 1 (TRPV1) receptor.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the activity of the CB1 and TRPV1 receptors. The compound has been shown to have anti-inflammatory effects, as well as analgesic effects. It has also been investigated for its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-chloro-N-(3-hydroxy-3-methylbutyl)-5-methoxy-N-methylbenzamide in lab experiments is its ability to interact with multiple biological targets, making it a versatile compound for investigating various biological processes. However, one of the limitations is that the compound is relatively new, and more research is needed to fully understand its mechanism of action and potential applications.
Future Directions
There are several future directions for the investigation of 3-chloro-N-(3-hydroxy-3-methylbutyl)-5-methoxy-N-methylbenzamide. One direction is the investigation of its potential use in cancer treatment. Another direction is the investigation of its potential use in the treatment of chronic pain and inflammation. Additionally, research could be conducted to investigate the compound's potential as a therapeutic agent for various neurological disorders.
Synthesis Methods
The synthesis of 3-chloro-N-(3-hydroxy-3-methylbutyl)-5-methoxy-N-methylbenzamide can be achieved through several methods. One of the most common methods is the reaction of 5-methoxyanthranilic acid with thionyl chloride to form 5-chloroanthranilic acid. The 5-chloroanthranilic acid is then reacted with N-methyl-3-hydroxy-3-methylbutylamine to form the desired compound.
Scientific Research Applications
The compound has been investigated for its potential use in pharmaceuticals due to its ability to interact with various biological targets. It has been found to have potential as an anti-inflammatory agent, as well as an analgesic and anti-cancer agent.
Properties
IUPAC Name |
3-chloro-N-(3-hydroxy-3-methylbutyl)-5-methoxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO3/c1-14(2,18)5-6-16(3)13(17)10-7-11(15)9-12(8-10)19-4/h7-9,18H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUYOAIEJXTYCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN(C)C(=O)C1=CC(=CC(=C1)Cl)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1-(cyclohexylmethyl)-3-oxo-2-piperazinyl]-N-cyclopropyl-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B5265088.png)
![N-[(1S)-1-benzyl-2-hydroxyethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5265094.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5265103.png)

![methyl {2-chloro-6-ethoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetate](/img/structure/B5265110.png)
![2-methoxyethyl 2-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5265113.png)
![1-(3,4-dimethoxyphenyl)-3-[5-(2-methoxyphenyl)-2-furyl]-2-propen-1-one](/img/structure/B5265121.png)

![1-[(3-ethyl-1H-pyrazol-4-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5265135.png)
![(1R*,2R*,4R*)-N-[2-(1H-benzimidazol-2-yl)ethyl]-N-ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5265138.png)

![(3R*,4R*)-4-[4-(2-pyridinyl)-1-piperazinyl]-1-(4-quinolinyl)-3-piperidinol](/img/structure/B5265142.png)
![ethyl [4-(2-chlorobenzyl)-1-piperazinyl]acetate](/img/structure/B5265146.png)
![3-[(2-thienylcarbonyl)amino]phenyl acetate](/img/structure/B5265151.png)
